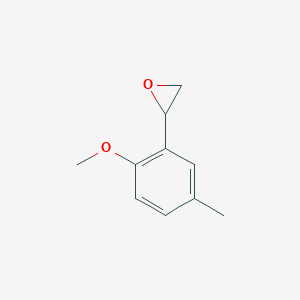

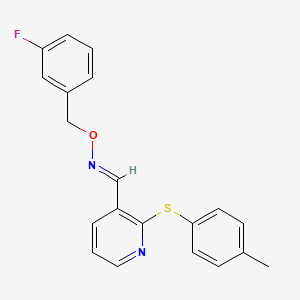

![molecular formula C23H25N7O B2382534 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2097928-99-7](/img/structure/B2382534.png)

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Activity and Heterocyclic Compound Synthesis

Research highlights the utility of related heterocyclic compounds in synthesizing novel structures with potential antioxidant activities. For instance, Salem et al. (2015) demonstrated the synthesis of new fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, exploring their antioxidant activities. The study underscores the significance of such compounds in medicinal chemistry, particularly in developing therapeutic agents with antioxidant properties (Salem, Farhat, Omar Errayes, & Madkour, 2015).

Novel Syntheses of Pyridine and Fused Pyridine Derivatives

Al-Issa's work (2012) on the synthesis of new series of pyridine and fused pyridine derivatives, through reactions involving compounds similar in complexity to the query compound, contributes to our understanding of the versatile synthetic routes available for creating complex heterocyclic structures. This research opens avenues for the discovery of new molecules with potential pharmacological applications (Al-Issa, 2012).

"Water-Mediated" Hydroamination and Aminooxygenation

Mohan et al. (2013) presented a novel aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of catalysts, showcasing an environmentally friendly approach to synthesizing imidazo[1,2-a]pyridines. This study highlights the potential for green chemistry in the synthesis of complex heterocyclic compounds, aligning with the structural themes of the query compound (Mohan, Nageswara Rao, & Adimurthy, 2013).

Synthesis of Pyridone Analogues

Richards and Hofmann (1978) explored the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, starting from mimosine and mimosinamine. Their work contributes to the chemical repertoire by offering new synthetic pathways for the construction of complex heterocyclic systems, demonstrating the diverse applicability of heterocyclic chemistry in synthesizing analogues of biologically significant compounds (Richards & Hofmann, 1978).

Development of Angular Polycyclic Azaarenes

Pratap and Ram (2007) described an efficient synthesis leading to functionalized angular polycyclic azaarenes. Their methodology, involving base-catalyzed ring transformation, showcases the synthetic versatility in accessing complex polycyclic structures, which are of significant interest in the development of new therapeutic agents (Pratap & Ram, 2007).

Mécanisme D'action

Target of Action

The compound belongs to the indole class, which has garnered significant interest due to its diverse biological potential

Action Environment

Environmental factors play a crucial role. pH, temperature, and coexisting molecules affect the compound’s stability and efficacy. For instance, interactions with food or other drugs could impact its absorption and distribution.

Propriétés

IUPAC Name |

2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O/c24-15-19-14-18-4-1-2-5-20(18)26-23(19)28-12-8-17(9-13-28)16-30-22(31)7-6-21(27-30)29-11-3-10-25-29/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYBKNSQOMYWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)

![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)

![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2382459.png)

![Ethyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382461.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2382473.png)